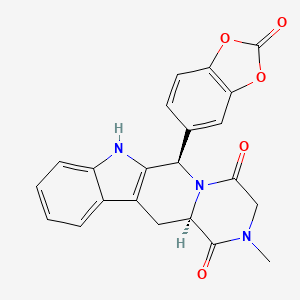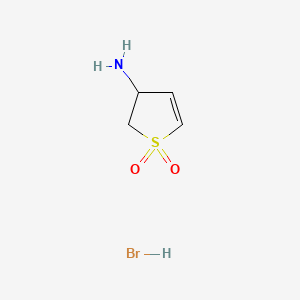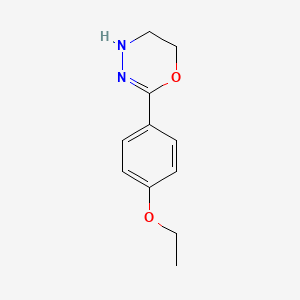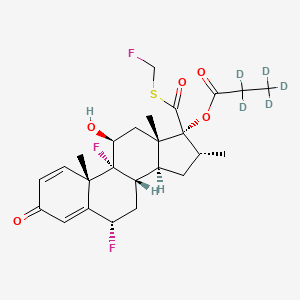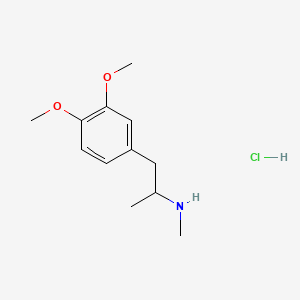
3,4-DMMA (hydrochloride)
説明
3,4-Dimethoxymethamphetamine (3,4-DMMA) (hydrochloride) is an analog of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug and research chemical of the phenethylamine and amphetamine chemical classes .
Synthesis Analysis
The synthesis of MDMA, which is chemically similar to 3,4-DMMA, has been reported in a four-step process starting with a non-controlled starting material .Molecular Structure Analysis
3,4-DMMA (hydrochloride) is structurally categorized as an amphetamine . It is a potential designer drug created by inserting a methylene group in the methylamphetamine portion of MDMA .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of MDMA, a compound similar to 3,4-DMMA, have been described in a four-step process . DMMA appears to interfere with monoamine transport, inhibiting uptake of noradrenalin and serotonin transporters .科学的研究の応用
1. Industrial Applications
- Haloalkane Dehalogenase Activity : DmmA, a haloalkane dehalogenase identified in marine microbial consortia, demonstrates activity with substrates like 1,3‐dibromopropane. Its structure, resembling other haloalkane dehalogenases but with a larger active site, suggests potential for industrial applications involving bulky substrates (Gehret et al., 2012).
2. Drug Delivery Systems
- Graphene Oxide Nanoparticle/Chitosan Hybrids : A graphene oxide nanoparticle-based drug delivery system, featuring chitosan/dimethylmaleic anhydride-modified chitosan (CS/CS-DMMA) as a charge-reversible shell, demonstrated efficient intracellular delivery of doxorubicin hydrochloride. This system offers enhanced cellular uptake and tunable drug release, highlighting its potential in cancer treatment (Zhao et al., 2018).
3. Biomaterials and Tissue Engineering
- Injectable Hydrogels for Bone Tissue Engineering : Hydrogels derived from chitosan derivative, polyethylene glycol dimethacrylate, and N,N-dimethylacrylamide (DMMA) showed promise as scaffolding materials for bone regeneration. These hydrogels supported cell attachment and proliferation, indicating their potential in biomaterials for tissue engineering (Ma et al., 2010).
4. Environmental Applications
- Biodegradation of Environmental Pollutants : The green alga Chlorella pyrenoidosa demonstrated the ability to degrade and remove 3,4-dichloroaniline, a toxic pollutant, in water, suggesting potential applications in environmental cleanup (Wang et al., 2012).
5. Chemical Synthesis
- Catalysis in Chemical Reactions : 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) showed effectiveness as a recyclable catalyst for the acylation of inert alcohols and phenols, suggesting its utility in various chemical synthesis processes (Liu et al., 2014).
6. Analytical Chemistry
- Drug Detection and Analysis : Surface-enhanced Raman spectroscopy (SERS) using optimal hotspots created from dynamic surfaced-enhanced Raman spectroscopy (D-SERS) has been applied for quantitative drug detection, including for compounds like 3,4-methylenedioxymethamphetamine (Yan et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTERHDRZXCRZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-DMMA (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopropa[cd]pentalen-2,3-imine, octahydro-5-methyl- (9CI)](/img/no-structure.png)
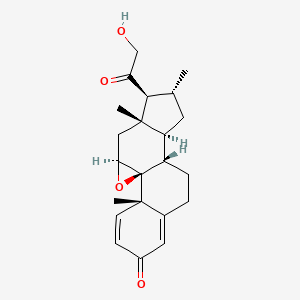
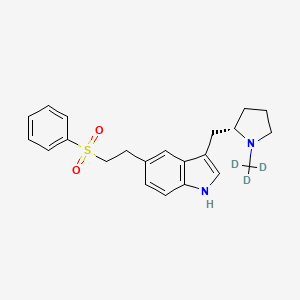
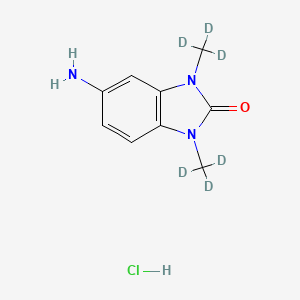
![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)
